Dantrolene is a medication with a variety of clinical applications, most notably recognized for its role in the treatment of malignant hyperthermia, a potentially fatal condition triggered by certain anesthetics and neuromuscular blocking agents. The drug's therapeutic efficacy stems from its ability to modulate intracellular calcium levels, which is crucial in managing conditions related to abnormal calcium dynamics within cells5.
In the field of neurology, dantrolene has demonstrated protective effects against excitotoxicity, a process implicated in neuronal damage following ischemic events such as stroke. Studies have shown that dantrolene can prevent glutamate-induced cytotoxicity and the associated increase in intracellular calcium levels in cultured cerebral cortical neurons. This suggests that dantrolene may have therapeutic potential in conditions involving excitotoxic neuronal degeneration, such as ischemia and hypoxia1 3.
Recent research has expanded the potential applications of dantrolene to oncology, where it has been implicated in the modulation of cancer stemness features. For instance, the long noncoding RNA (lncRNA) DANCR has been found to increase stemness characteristics of hepatocellular carcinoma (HCC) cells, with dantrolene's action on intracellular calcium possibly playing a role in this process. The modulation of DANCR expression has been shown to affect tumor progression and could serve as a prognostic biomarker and therapeutic target for HCC2. Similarly, in osteosarcoma, DANCR has been observed to promote tumor growth and metastasis by upregulating the receptor tyrosine kinase AXL via inhibition of miR-33a-5p, suggesting another avenue where dantrolene's effects on cellular signaling could be of interest4.
Beyond its neuroprotective and potential anticancer roles, dantrolene is also used in the management of spasticity, where it helps to alleviate muscle stiffness and spasms. Its use has been extended to other conditions such as neuroleptic malignant syndrome and intoxication with drugs like Ecstasy, where disturbances in calcium homeostasis play a part in the pathophysiology5.
Dantamacrin is classified as a direct-acting skeletal muscle relaxant. It is primarily utilized in the treatment of conditions characterized by excessive muscle contraction, such as malignant hyperthermia and neuroleptic malignant syndrome. Dantamacrin is derived from the hydantoin family of compounds and is structurally related to dantrolene, which was first synthesized in 1967 by Snyder and colleagues. The compound's interaction with the ryanodine receptor 1 makes it crucial for regulating calcium ion release in muscle cells .
The synthesis of Dantamacrin involves several key steps:
This multi-step process exemplifies the complexity involved in synthesizing pharmacologically active compounds.
Dantamacrin has the following molecular formula: C₁₄H₁₀N₄O₅, with a molar mass of approximately 314.257 g/mol. Its structure features:
The molecular structure can be represented using SMILES notation as follows: C1=CC=C(C=C1)C(=O)N2C(=O)N(C(=O)N2)C(C=C)C=C
. This representation highlights the complexity and connectivity of atoms within the molecule, crucial for its function .
Dantamacrin undergoes several notable chemical reactions:
These reactions are essential for understanding how Dantamacrin can be modified for enhanced efficacy or reduced side effects.
The mechanism of action of Dantamacrin involves its binding to the ryanodine receptor 1, located on the sarcoplasmic reticulum of skeletal muscle cells. By inhibiting calcium ion release from this receptor, Dantamacrin effectively decreases intracellular calcium concentrations, which are critical for muscle contraction. This action leads to muscle relaxation, making it particularly useful in clinical settings where muscle rigidity needs to be managed .
Dantamacrin exhibits several important physical and chemical properties:
These properties are critical for determining dosing regimens and understanding potential interactions with other medications.
Dantamacrin has several scientific applications:
Dantamacrin (dantrolene sodium) functions through selective modulation of ryanodine receptor (RYR) calcium release channels, distinguishing it from conventional muscle relaxants. Its molecular mechanism involves binding to the RYR1 isoform in skeletal muscle sarcoplasmic reticulum, stabilizing the receptor’s closed state and inhibiting pathological calcium efflux. This specificity was demonstrated through radioligand binding studies using [(³H)ryanodine], where dantrolene increased the dissociation constant (Kd) by 3-fold in porcine skeletal muscle preparations, effectively reversing the hyperaffinity state induced by malignant hyperthermia-associated mutations like Arg615→Cys [2].
The isoform selectivity of Dantamacrin underpins its clinical utility:
Table 1: Ryanodine Receptor Isoform Selectivity of Dantamacrin
Receptor Isoform | Tissue Location | Inhibition by Dantamacrin | Functional Consequence |
---|---|---|---|
RYR1 | Skeletal muscle | Potent inhibition | Prevents Ca²⁺-induced contractures |
RYR2 | Cardiac muscle | No significant effect | Maintains cardiac contractility |
RYR3 | Brain, smooth muscle | Moderate inhibition | Potential CNS effects (e.g., seizure protection) |
This pharmacodynamic profile positions Dantamacrin as a biomechanical stabilizer of RYR1, correcting the aberrant channel gating kinetics responsible for malignant hyperthermia crises without compromising cardiac function. The molecular precision represents a milestone in targeted receptor pharmacology [2] [7].
Dantamacrin’s origins trace to systematic exploration of hydantoin derivatives in the 1960s. Initial chemical investigations focused on 1-[(5-arylfurfurylidene)amino]hydantoin compounds, with dantrolene identified as a lead candidate due to its unique muscle-relaxing properties distinct from central nervous system depression. The prototypical hydantoin structure—a five-membered ring with nitrogen atoms at positions 1 and 3—provided the scaffold for optimizing ryanodine receptor affinity [3] [9].
Key developmental milestones include:
The transition from laboratory discovery to clinical application was accelerated by the urgent unmet need in anesthesiology. Prior to Dantamacrin, malignant hyperthermia management relied on procaine—a drug associated with 60% mortality in animal models. The therapeutic breakthrough came when researchers recognized that Dantamacrin’s hydantoin structure enabled sarcoplasmic reticulum calcium sequestration without neuronal sodium channel effects characteristic of other hydantoins (e.g., phenytoin) [3] [5].
Table 2: Historical Development Timeline of Dantamacrin
Year | Development Stage | Significance |
---|---|---|
1967 | Initial synthesis | Identification as hydantoin derivative with muscle relaxant properties |
1973 | Mechanism elucidation | Differentiation from CNS depressants; direct skeletal muscle action |
1975 | Porcine MH efficacy study | Validation of life-saving potential (87.5% survival) |
1982 | Multicenter human efficacy study | Confirmation of clinical utility in MH crises |
Chemical optimization efforts later produced analogs like azumolene, which replaces dantrolene’s nitro group with bromine to achieve 30-fold greater water solubility while retaining ryanodine receptor affinity. However, Dantamacrin remains the clinical standard due to its established efficacy profile [3].
Dantamacrin precipitated a fundamental reclassification of muscle relaxants through its intracellular mechanism of action. Traditional neuromuscular blockers (e.g., tubocurarine, succinylcholine) functioned via extracellular nicotinic receptor antagonism or depolarization, causing generalized paralysis with associated autonomic effects. In contrast, Dantamacrin’s modulation of calcium release represents a selective, downstream intervention in the excitation-contraction cascade [5] [8].
This mechanistic shift introduced three transformative concepts:
The pharmacological divergence is evident in comparative studies:
"Unlike nondepolarizing neuromuscular blockers that competitively inhibit acetylcholine at motor endplates, dantrolene acts within skeletal myocytes to uncouple voltage sensing from calcium release" [5].
This paradigm influenced subsequent drug development, redirecting focus toward:
Dantamacrin thus established the therapeutic principle that intracellular excitation-contraction machinery represents a druggable target for spasticity and hypermetabolic states, moving beyond synaptic blockade toward myoplasmic calcium homeostasis [3] [5] [9]. Its clinical adoption necessitated revised protocols for malignant hyperthermia management, emphasizing early molecular intervention rather than symptomatic cooling alone, fundamentally altering perioperative safety standards worldwide.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7